molecular formula C9H17NO5S B2617102 Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate CAS No. 2422150-99-8

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate

Cat. No.: B2617102
CAS No.: 2422150-99-8
M. Wt: 251.3
InChI Key: BUKLBVNCVKRWDW-SSDOTTSWSA-N
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Description

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate is a chemical compound that features a tert-butyl group, a methyl group, and a dioxooxathiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate typically involves the reaction of tert-butyl esters with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the dioxooxathiazinane ring can participate in various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and dioxooxathiazinane derivatives. Examples include tert-butyl acetate, tert-butyl benzoate, and other esters with similar structural features .

Uniqueness

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Biological Activity

Tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique oxathiazolidine structure, which contributes to its potential therapeutic applications.

  • Chemical Formula : C8H15NO5S
  • Molecular Weight : 237.27 g/mol
  • CAS Number : 454248-53-4
  • Melting Point : 120-121 °C
  • Boiling Point : 293.5 ± 23.0 °C (predicted)
  • Density : 1.285 ± 0.06 g/cm³ (predicted)
  • pKa : -13.53 ± 0.40 (predicted)

This compound exhibits various biological activities, primarily through its interaction with biological macromolecules. The oxathiazolidine core is known to participate in several biochemical pathways, influencing enzyme activity and receptor binding.

Anticancer Properties

Research indicates that compounds containing oxathiazolidine structures can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that related compounds can induce apoptosis in tumor cells through the activation of caspases and modulation of the mitochondrial pathway .

A notable study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2565
    5040
    10015
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed inhibitory zones ranging from 12 to 18 mm, indicating moderate antimicrobial activity.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects will enhance its therapeutic profile.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing efficacy and safety.

Properties

IUPAC Name

tert-butyl (4R)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-7-5-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKLBVNCVKRWDW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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